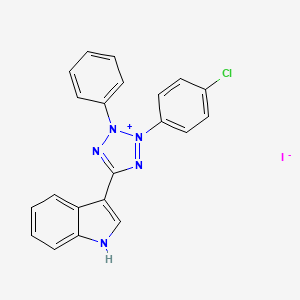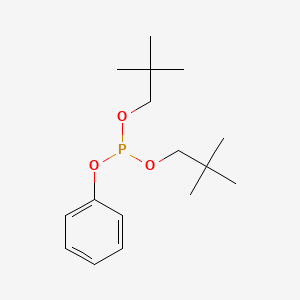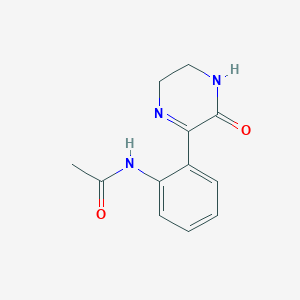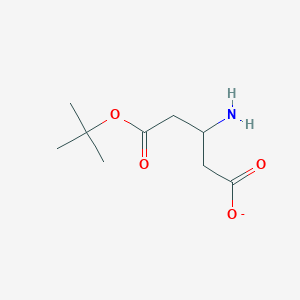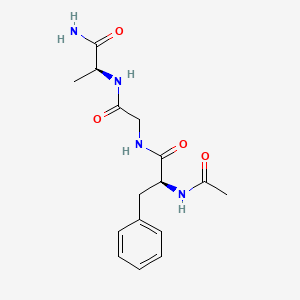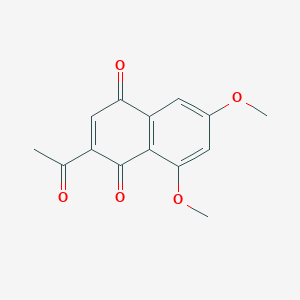
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two methoxy groups and an acetyl group attached to the naphthalenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- typically involves the acetylation and methoxylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts acylation reaction, where 1,4-naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxylation can be achieved by treating the intermediate product with methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and acids/bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells and pathogens.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. The compound’s mechanism of action involves targeting cellular components like DNA, proteins, and lipids, disrupting their normal functions and triggering apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial and anticancer properties.
2,3-Dimethoxy-1,4-naphthoquinone: Another derivative with similar biological activities.
2-Bromo-1,4-naphthoquinone: Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 2-acetyl-6,8-dimethoxy- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both acetyl and methoxy groups provides unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83662-35-5 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-acetyl-6,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O5/c1-7(15)9-6-11(16)10-4-8(18-2)5-12(19-3)13(10)14(9)17/h4-6H,1-3H3 |
InChI Key |
UFAKDTCRYUQAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C2=C(C1=O)C(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


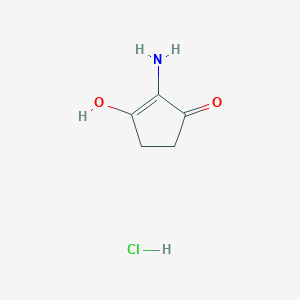
![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)

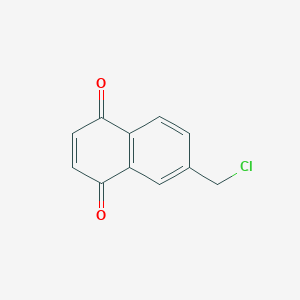
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
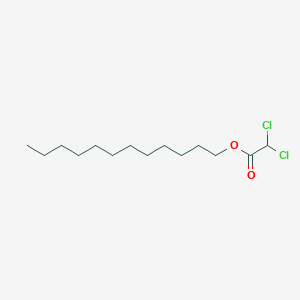
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
